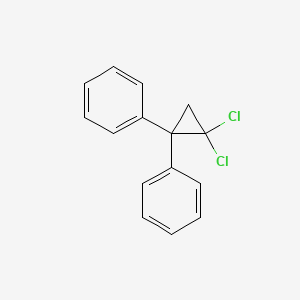
1,1'-(2,2-Dichlorocyclopropane-1,1-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diphenyl-1,1-dichlorocyclopropane is an organic compound characterized by a cyclopropane ring substituted with two phenyl groups and two chlorine atoms. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenyl-1,1-dichlorocyclopropane typically involves the dichlorocarbenation of diphenylcyclopropane. This reaction is carried out using chloroform and a strong base such as potassium hydroxide, which generates dichlorocarbene in situ. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 2,2-Diphenyl-1,1-dichlorocyclopropane are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Diphenyl-1,1-dichlorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2,2-diphenylcyclopropane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidative conditions can lead to the formation of cyclopropane derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or acetonitrile, and mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of substituted cyclopropanes.
Reduction: Formation of 2,2-diphenylcyclopropane.
Oxidation: Formation of cyclopropane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,2-Diphenyl-1,1-dichlorocyclopropane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including cytotoxic and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mecanismo De Acción
The mechanism of action of 2,2-Diphenyl-1,1-dichlorocyclopropane involves its reactivity towards nucleophiles and electrophiles. The presence of the phenyl groups and chlorine atoms influences its electronic properties, making it a versatile intermediate in various chemical reactions. The compound can form reactive intermediates such as carbenes, which further participate in cycloaddition and rearrangement reactions .
Comparación Con Compuestos Similares
1,1-Dichlorocyclopropane: Lacks the phenyl groups, resulting in different reactivity and applications.
2,2-Diphenylcyclopropane: Similar structure but without the chlorine atoms, leading to different chemical behavior.
1,2-Dichlorocyclopropane: Different substitution pattern, affecting its stereochemistry and reactivity.
Uniqueness: 2,2-Diphenyl-1,1-dichlorocyclopropane is unique due to the combination of phenyl groups and chlorine atoms on the cyclopropane ring. This unique substitution pattern imparts distinct electronic and steric properties, making it a valuable compound in synthetic organic chemistry.
Propiedades
Número CAS |
3141-42-2 |
|---|---|
Fórmula molecular |
C15H12Cl2 |
Peso molecular |
263.2 g/mol |
Nombre IUPAC |
(2,2-dichloro-1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C15H12Cl2/c16-15(17)11-14(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
Clave InChI |
ACRGFWLMXXOWJE-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


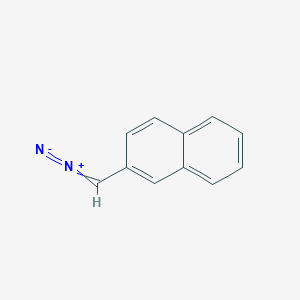
phosphaniumolate](/img/structure/B14736337.png)
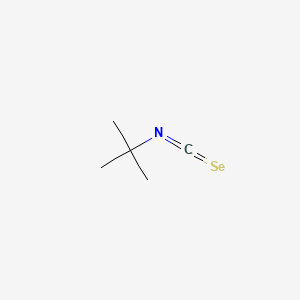
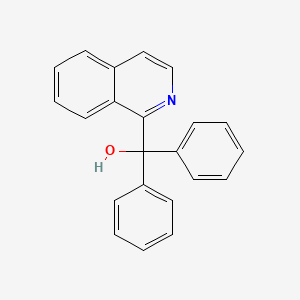
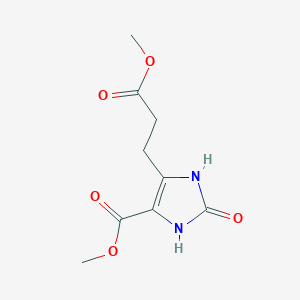
![acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14736349.png)
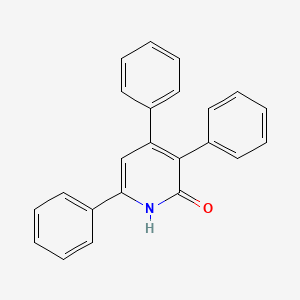
![Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14736384.png)

![N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14736401.png)
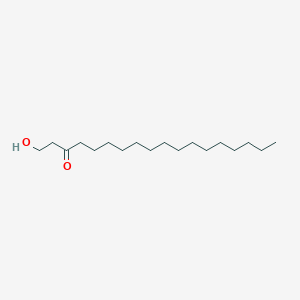
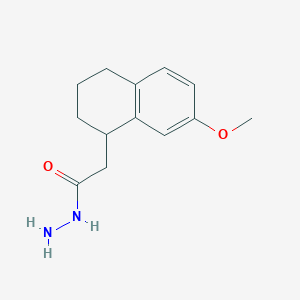
![3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14736405.png)
![Benzyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14736408.png)
